5-chloro-2-methoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Anticancer Research
This compound has been explored as an intermediate in the synthesis of anticancer agents. Derivatives of this compound have shown promise in inhibiting cell proliferation in various cancer cell lines, including ovarian and colon cancers . Further studies have indicated its potential in inducing apoptosis and arresting the cell cycle in pancreatic carcinoma cells .
Pharmacological Applications
In pharmacology, the compound’s derivatives have been investigated for their anti-inflammatory and analgesic activities. They have been compared with established drugs like indomethacin and celecoxib, showing a lower ulcerogenic index, which suggests a safer profile for gastrointestinal health .
Biochemical Role
Biochemically, the compound serves as an organic building block and has been reported as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes . This highlights its importance in the synthesis of bioactive molecules with therapeutic applications.
Chemical Synthesis
The compound is used in chemical synthesis as an intermediate for various sulphonamide derivatives. These derivatives have a wide range of pharmacological activities, including antibacterial, diuretic, and carbonic anhydrase inhibitory activities .
Drug Discovery
In the field of drug discovery, the compound’s derivatives have been synthesized and evaluated for their potential as anti-cancer agents. They have been part of a broader search for new sulphonamide-based drugs with diverse biological activities .
Molecular Docking Studies
Molecular docking studies have been performed with derivatives of this compound to explore their potential as anti-HIV agents. This computational approach helps in understanding the interaction between the compound and target proteins, aiding in the design of more effective drugs .
Enzyme Inhibition
Derivatives of this compound have been studied for their ability to inhibit enzymes like carbonic anhydrase, which is a target for drugs treating conditions like glaucoma, epilepsy, and altitude sickness .
Glycemic Control Research
Research into glycemic control has utilized this compound as an intermediate in the synthesis of drugs that can modulate insulin release, offering potential benefits for diabetes management .
Mechanism of Action
Target of Action
It’s known that benzenesulfonamide derivatives, which this compound is a part of, are effective in the treatment of proliferative diseases such as cancer . They are known to inhibit human carbonic anhydrase B , an enzyme involved in maintaining pH balance in the body and assisting in the transport of carbon dioxide.
Mode of Action
Based on its structural similarity to other benzenesulfonamide derivatives, it may interact with its targets (such as carbonic anhydrase b) by binding to the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
Given its potential role as a carbonic anhydrase inhibitor , it could impact the carbon dioxide transport and pH regulation pathways in the body.
Result of Action
As a potential carbonic anhydrase inhibitor , it could lead to a decrease in the enzyme’s activity, affecting the balance of carbon dioxide and bicarbonate in the body, and potentially leading to an altered pH balance.
properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S/c1-28-18-7-6-14(21)12-19(18)29(26,27)24-15-8-10-25(11-9-15)20-16-4-2-3-5-17(16)22-13-23-20/h6-7,12-13,15,24H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWHNHMIDJXOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide |
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